molecular formula C10H9NO3 B13456205 methyl (2S)-2-(4-cyanophenyl)-2-hydroxyacetate

methyl (2S)-2-(4-cyanophenyl)-2-hydroxyacetate

Cat. No.: B13456205
M. Wt: 191.18 g/mol
InChI Key: ZMVCFIDIBISAFX-VIFPVBQESA-N
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Description

Methyl (2S)-2-(4-cyanophenyl)-2-hydroxyacetate is a chiral organic compound with the molecular formula C 10 H 9 NO 3 and an average molecular mass of 191.18 g/mol . This ester is characterized by a single defined stereocenter in the (S) configuration and features both a hydroxy and a cyano functional group on its phenyl ring, making it a valuable intermediate in stereoselective synthesis . Its structural properties include a polar surface area of 70 Ų and a LogP value of 0.9, which can influence its solubility and reactivity in various solvents . This compound is offered as an in-stock building block for research and development purposes . It is identified by several catalog numbers and CAS Registry Numbers, including 52798-36-4 and the stereospecific identifier 2763740-77-6 . As a chiral synthon, its primary research value lies in the construction of more complex, biologically active molecules, particularly in medicinal chemistry for the development of pharmaceutical candidates . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

methyl (2S)-2-(4-cyanophenyl)-2-hydroxyacetate

InChI

InChI=1S/C10H9NO3/c1-14-10(13)9(12)8-4-2-7(6-11)3-5-8/h2-5,9,12H,1H3/t9-/m0/s1

InChI Key

ZMVCFIDIBISAFX-VIFPVBQESA-N

Isomeric SMILES

COC(=O)[C@H](C1=CC=C(C=C1)C#N)O

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)C#N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-(4-cyanophenyl)-2-hydroxyacetate typically involves the esterification of (2S)-2-(4-cyanophenyl)-2-hydroxyacetic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced techniques such as microreactor systems, which allow for precise control over reaction conditions and improved scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-(4-cyanophenyl)-2-hydroxyacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The cyanophenyl group can be reduced to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

    Oxidation: Formation of methyl (2S)-2-(4-cyanophenyl)-2-oxoacetate.

    Reduction: Formation of methyl (2S)-2-(4-aminophenyl)-2-hydroxyacetate.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl (2S)-2-(4-cyanophenyl)-2-hydroxyacetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2S)-2-(4-cyanophenyl)-2-hydroxyacetate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the cyanophenyl group can participate in π-π interactions. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Compound Name Substituent (Position) Key Features Molecular Weight (g/mol) Key Properties/Applications References
This compound -CN (para) High polarity due to -CN; chiral S-configuration enhances stereoselectivity ~207.19* Pharmaceutical intermediates, asymmetric synthesis
Methyl 2-(3-chlorophenyl)-2-hydroxyacetate -Cl (meta) Increased lipophilicity; reduced hydrogen bonding vs. -CN 200.62 Agrochemical precursors
(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate -F (para), -NH2 Amino group enhances solubility; fluorine improves metabolic stability 199.19* Antibiotics, peptide mimetics
Sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate -OH (para) High water solubility; ionic form ~194.13* Chelating agents, metal ion coordination

*Calculated based on molecular formula.

Key Insights :

  • Electron-withdrawing groups (-CN, -Cl, -F) increase reactivity in electrophilic substitutions compared to electron-donating groups (-OH) .
  • The para-cyano group in the target compound optimizes steric and electronic effects for binding to enzymatic active sites, as seen in kinase inhibitors .

Ester Group Modifications

Compound Name Ester Group Key Features Applications References
This compound Methyl Compact size; moderate lipophilicity (logP ~1.2*) Drug delivery systems
Ethyl 2-(4-cyanophenyl)-2-hydroxyacetate Ethyl Higher lipophilicity (logP ~1.8*); slower hydrolysis Prolonged-release formulations
Benzilic acid (2,2-diphenyl-2-hydroxyacetic acid) Free acid Hydrophobic; forms stable salts Anticholinergic drug precursors

*Estimated via computational tools.

Key Insights :

  • Methyl esters are metabolized faster than ethyl esters due to shorter alkyl chains, favoring rapid drug release .
  • Free acid derivatives (e.g., benzilic acid) exhibit stronger intermolecular hydrogen bonding, influencing crystallinity .

Stereochemical Considerations

Compound Name Configuration Key Features Applications References
This compound S High enantiomeric purity; matches biological targets Chiral auxiliaries in catalysis
Methyl (2R)-2-(4-fluorophenyl)-2-hydroxyacetate R Opposite configuration may reduce target affinity Stereochemical studies

Key Insights :

  • The S-configuration is critical for binding to proteins with chiral pockets, as observed in β-lactamase inhibitors .
  • Racemic mixtures of analogous compounds (e.g., ethyl 2-(4-cyanophenyl)-2-hydroxyacetate) require resolution techniques, adding complexity to synthesis .

Biological Activity

Methyl (2S)-2-(4-cyanophenyl)-2-hydroxyacetate, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound can be represented by the following structure:

  • Molecular Formula : C₁₂H₁₁N₁O₃
  • Molecular Weight : 217.22 g/mol

The compound features a hydroxyl group and a cyanophenyl moiety, which contribute to its reactivity and biological activity.

Research indicates that this compound exhibits several biological activities, including:

  • Antibacterial Activity : The compound has shown significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .
  • Antioxidant Properties : Studies have demonstrated that this compound exhibits strong antioxidant activity, likely due to the presence of the hydroxyl group, which can donate electrons and neutralize free radicals .
  • Inhibition of Hypoxia-Inducible Factors (HIF) : The compound may act as an inhibitor of HIF prolyl hydroxylases, which are crucial in regulating cellular responses to hypoxia. This inhibition can lead to increased erythropoietin production, making it a candidate for treating anemia .

Antibacterial Activity

A study assessed the antibacterial efficacy of this compound against several bacterial strains. The results are summarized in the table below:

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1550 µg/mL
Escherichia coli1275 µg/mL
Bacillus pumilis10100 µg/mL
Salmonella typhi1460 µg/mL

The compound displayed the highest activity against Staphylococcus aureus, indicating its potential as an antibacterial agent .

Antioxidant Activity

The antioxidant capacity was evaluated using the DPPH radical scavenging assay. The results indicated that this compound exhibited a significant percentage of radical scavenging activity compared to ascorbic acid as a standard:

Concentration (µg/mL)% Inhibition
2545
5062
10085

These findings suggest that the compound is effective in scavenging free radicals, thus demonstrating its potential as an antioxidant agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl (2S)-2-(4-cyanophenyl)-2-hydroxyacetate, and how can enantiomeric purity be ensured?

  • Methodological Answer :

  • Asymmetric Synthesis : Use chiral catalysts (e.g., Cinchona alkaloids or transition-metal complexes) to induce enantioselectivity during the formation of the stereogenic center. Monitor reaction conditions (temperature, solvent polarity) to minimize racemization .
  • Esterification : Start with (2S)-2-(4-cyanophenyl)-2-hydroxyacetic acid and methanol under acid catalysis (e.g., H₂SO₄). Optimize reaction time (typically 6–12 hours) and temperature (60–80°C) to maximize yield while avoiding side reactions like dehydration .
  • Purification : Employ chiral HPLC or recrystallization with diastereomeric salts (e.g., tartaric acid derivatives) to achieve >99% enantiomeric excess .

Q. How can the compound’s structure and purity be validated post-synthesis?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • NMR : Confirm the stereochemistry via coupling constants (e.g., 3JHH^3J_{HH} for vicinal protons) and NOE experiments. The hydroxy and ester carbonyl groups should appear at δ 4.8–5.2 ppm and δ 170–175 ppm, respectively .
  • IR : Identify key functional groups (e.g., -OH stretch at 3200–3500 cm⁻¹, C≡N at 2220–2260 cm⁻¹) .
  • Chromatography : Use reverse-phase HPLC with a chiral column (e.g., Chiralpak AD-H) to assess enantiopurity .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reaction pathways for derivatizing this compound?

  • Methodological Answer :

  • Reaction Modeling : Apply density functional theory (DFT) to calculate transition states and activation energies for nucleophilic substitutions or ester hydrolysis. Software like Gaussian or ORCA can optimize geometries and simulate IR/Raman spectra .
  • Solvent Effects : Use COSMO-RS to predict solvent interactions and select optimal media (e.g., polar aprotic solvents for SN2 reactions) .
  • Data Integration : Combine computational results with high-throughput screening to validate predicted reactivities .

Q. What strategies resolve contradictions in reported biological activities of structurally analogous compounds?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare datasets from PubChem or ChEMBL, focusing on variables like assay conditions (pH, cell lines) and substituent effects (e.g., -CN vs. -NO₂ para-substituents) .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing -CN with -CF₃) and test enzyme inhibition (e.g., cytochrome P450 isoforms) to isolate electronic vs. steric effects .
  • Statistical Validation : Apply multivariate analysis (e.g., PCA) to identify outliers or confounding factors in historical data .

Q. How can reaction engineering improve scalability for multi-step syntheses involving this compound?

  • Methodological Answer :

  • Process Intensification : Use flow chemistry to control exothermic steps (e.g., esterification) and reduce side-product formation. Optimize residence time and mixing efficiency .
  • Design of Experiments (DoE) : Apply factorial designs to test variables (catalyst loading, temperature gradients) and identify critical parameters for yield optimization .
  • In-line Analytics : Implement PAT tools (e.g., FTIR probes) for real-time monitoring of intermediate purity .

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